molecular formula C23H25BrClN7O3 B11689590 N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11689590
M. Wt: 562.8 g/mol
InChI Key: UVOUOAFFGCIAHB-ZMFRSBBQSA-N
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Description

“N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Functionalization of the triazine ring: Introduction of the morpholin-4-yl group and other substituents through nucleophilic substitution reactions.

    Hydrazone formation: Reaction of the triazine derivative with 3,4-dimethoxybenzaldehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors or as probes for biological pathways.

Medicine

Medicinal applications may include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure suggests potential activity against certain diseases.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: can be compared with other triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H25BrClN7O3

Molecular Weight

562.8 g/mol

IUPAC Name

4-N-(2-bromo-5-chloro-4-methylphenyl)-2-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H25BrClN7O3/c1-14-10-16(24)18(12-17(14)25)27-21-28-22(30-23(29-21)32-6-8-35-9-7-32)31-26-13-15-4-5-19(33-2)20(11-15)34-3/h4-5,10-13H,6-9H2,1-3H3,(H2,27,28,29,30,31)/b26-13-

InChI Key

UVOUOAFFGCIAHB-ZMFRSBBQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC(=C(C=C4)OC)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC)OC)Br

Origin of Product

United States

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